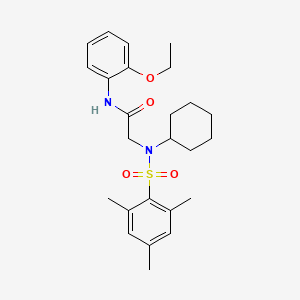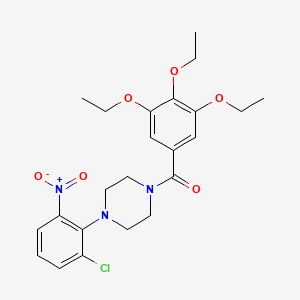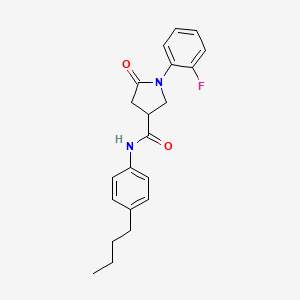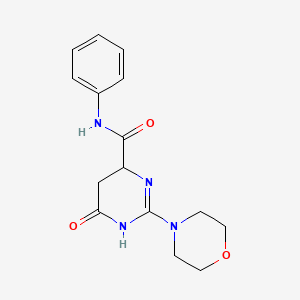
1-ethyl-5-nitro-3,3'-biindole-2,2'(1H,1'H)-dione
Overview
Description
1-Ethyl-5-nitro-3,3'-biindole-2,2'(1H,1'H)-dione, also known as NBD, is a chemical compound that has gained attention in the scientific community due to its unique properties and potential applications. NBD is a yellow crystal powder that is soluble in organic solvents, and it has been synthesized using various methods.
Mechanism of Action
The mechanism of action of 1-ethyl-5-nitro-3,3'-biindole-2,2'(1H,1'H)-dione is not fully understood, but it is believed to involve the formation of a charge-transfer complex between the 1-ethyl-5-nitro-3,3'-biindole-2,2'(1H,1'H)-dione molecule and the target molecule. This interaction results in a change in the fluorescence properties of the 1-ethyl-5-nitro-3,3'-biindole-2,2'(1H,1'H)-dione molecule, which can be measured and used to study the interaction between the 1-ethyl-5-nitro-3,3'-biindole-2,2'(1H,1'H)-dione molecule and the target molecule.
Biochemical and Physiological Effects:
1-ethyl-5-nitro-3,3'-biindole-2,2'(1H,1'H)-dione has been shown to have low toxicity and biocompatibility, making it a promising candidate for use in biomedical applications. 1-ethyl-5-nitro-3,3'-biindole-2,2'(1H,1'H)-dione has been shown to be able to penetrate cell membranes and localize in the cytoplasm and nucleus of cells. Additionally, 1-ethyl-5-nitro-3,3'-biindole-2,2'(1H,1'H)-dione has been shown to be able to cross the blood-brain barrier, making it a potential candidate for studying brain function and disease.
Advantages and Limitations for Lab Experiments
One advantage of using 1-ethyl-5-nitro-3,3'-biindole-2,2'(1H,1'H)-dione in lab experiments is its high sensitivity and selectivity for detecting specific molecules. Additionally, 1-ethyl-5-nitro-3,3'-biindole-2,2'(1H,1'H)-dione is relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one limitation of using 1-ethyl-5-nitro-3,3'-biindole-2,2'(1H,1'H)-dione is its limited stability, which can result in decreased fluorescence over time. Additionally, 1-ethyl-5-nitro-3,3'-biindole-2,2'(1H,1'H)-dione can be affected by environmental factors such as pH and temperature, which can affect its fluorescence properties.
Future Directions
There are many potential future directions for the use of 1-ethyl-5-nitro-3,3'-biindole-2,2'(1H,1'H)-dione in scientific research. One potential direction is the development of 1-ethyl-5-nitro-3,3'-biindole-2,2'(1H,1'H)-dione-based sensors for detecting specific molecules in biological samples. Additionally, 1-ethyl-5-nitro-3,3'-biindole-2,2'(1H,1'H)-dione could be used in the development of new photodynamic therapy agents for the treatment of cancer. Furthermore, 1-ethyl-5-nitro-3,3'-biindole-2,2'(1H,1'H)-dione could be used in the development of new optoelectronic devices, such as organic light-emitting diodes and solar cells.
Scientific Research Applications
1-ethyl-5-nitro-3,3'-biindole-2,2'(1H,1'H)-dione has been used in various scientific research applications, including as a fluorescent probe for studying protein-protein interactions and as a photosensitizer for photodynamic therapy. 1-ethyl-5-nitro-3,3'-biindole-2,2'(1H,1'H)-dione has also been used as a marker for detecting the presence of nitric oxide in cells and tissues. Additionally, 1-ethyl-5-nitro-3,3'-biindole-2,2'(1H,1'H)-dione has been studied for its potential use in organic electronics and as a component in optoelectronic devices.
properties
IUPAC Name |
3-(1-ethyl-2-hydroxy-5-nitroindol-3-yl)indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O4/c1-2-20-14-8-7-10(21(24)25)9-12(14)16(18(20)23)15-11-5-3-4-6-13(11)19-17(15)22/h3-9,23H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTSYKEJHOBRJMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=C1O)C3=C4C=CC=CC4=NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-{[(4-methylphenyl)thio]acetyl}-4-(4-nitrophenyl)piperazine](/img/structure/B4110820.png)
![{1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indol-3-yl}(2-thienyl)methanone](/img/structure/B4110828.png)



![N-1-adamantyl-4-[4-(2-chlorobenzoyl)-1-piperazinyl]-3-nitrobenzamide](/img/structure/B4110873.png)
![2,4-dichloro-N-[5-chloro-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B4110875.png)
![4-{[2-(4-bromophenoxy)propanoyl]amino}benzamide](/img/structure/B4110880.png)

![3-chloro-4-ethoxy-N-({[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4110888.png)
![ethyl 3-[({N-[(4-nitrophenyl)sulfonyl]glycyl}oxy)methyl]benzoate](/img/structure/B4110895.png)